N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a structurally complex small molecule featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety, a pyrimidine-linked 1,2,4-oxadiazole heterocycle, and an azetidine (4-membered nitrogen-containing ring) core. The oxalate salt form likely enhances aqueous solubility, a critical factor for bioavailability. While direct evidence for its synthesis or applications is absent in the provided materials, structural analogs and synthetic methodologies from the literature provide a basis for comparative analysis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4.C2H2O4/c25-15(21-12-2-3-13-14(6-12)27-10-26-13)9-24-7-11(8-24)18-22-17(23-28-18)16-19-4-1-5-20-16;3-1(4)2(5)6/h1-6,11H,7-10H2,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXKWKRFHWDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : Oxadiazole-containing compounds (target, 60 ) exhibit superior metabolic stability in microsomal assays compared to isoxazole derivatives .
- Solubility Enhancement : The oxalate salt in the target compound likely improves solubility over free-base analogs (e.g., compound 28 ’s amorphous solid form) .
- Synthetic Challenges : Azetidine rings are prone to ring-opening under acidic conditions, necessitating careful pH control during synthesis .
Preparation Methods
Preparation of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-amine
The 1,2,4-oxadiazole ring is synthesized via cyclization of pyrimidine-2-carbonitrile with hydroxylamine. Under basic conditions (KOH/EtOH, reflux, 12 h), the nitrile undergoes nucleophilic attack by hydroxylamine, forming an amidoxime intermediate. Subsequent dehydration using POCl₃ at 80°C for 3 h yields the 1,2,4-oxadiazole ring.
Reaction Conditions :
Azetidine Ring Formation
The azetidine moiety is constructed via a modified Staudinger reaction. 3-(Chloromethyl)azetidine is prepared by treating 1,3-dichloro-2-propanol with ammonia under high-pressure conditions (100°C, 48 h), followed by cyclization using NaH in THF.
Key Step :
- Intermediate : 3-(Chloromethyl)azetidine hydrochloride.
- Coupling : Reacting 3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-amine with the azetidine derivative in DMF at 60°C for 6 h affords 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine.
Acetamide Linker Installation
Synthesis of 2-(Azetidin-1-yl)acetic Acid
The acetic acid side chain is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature.
Optimization :
Amide Coupling with Benzo[d]dioxol-5-amine
The final acetamide bond is formed using a carbodiimide coupling agent. 2-(Azetidin-1-yl)acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF, followed by reaction with benzo[d]dioxol-5-amine.
Conditions :
- Activation : DCC (1.2 equiv), NHS (1.5 equiv), THF, 0°C, 1 h.
- Coupling : Benzo[d]dioxol-5-amine (1.0 equiv), rt, 12 h.
- Yield : 72%.
Oxalate Salt Formation
The free base is converted to its oxalate salt to enhance solubility and stability. Equimolar amounts of N-(benzo[d]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide and oxalic acid are dissolved in hot ethanol, followed by cooling and crystallization.
Crystallization Data :
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the spirocyclic oxetane-azetidine fusion and salt formation (see Figure 1).
Q & A
Q. What are the key steps in synthesizing this compound, and how is its structure confirmed?
The synthesis involves multi-step reactions, including cyclization of the oxadiazole ring, azetidine coupling, and oxalate salt formation. Critical steps require controlled conditions (e.g., inert atmosphere, solvent polarity adjustments) to avoid side reactions. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for proton/carbon assignments and Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC or TLC at intermediate stages .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- 1H/13C NMR : Assigns protons and carbons in the benzodioxole, oxadiazole, and azetidine moieties.
- High-Resolution MS (HRMS) : Validates molecular formula accuracy.
- X-ray Crystallography (if crystals are obtainable): Provides 3D conformation details.
- FT-IR : Confirms functional groups (e.g., C=O in oxalate) .
Q. What functional groups contribute to the compound’s stability and reactivity?
The 1,2,4-oxadiazole ring enhances metabolic stability, while the azetidine group introduces conformational rigidity. The benzodioxole moiety increases lipophilicity, influencing membrane permeability. Reactivity hotspots include the oxalate counterion, which may dissociate under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve oxadiazole cyclization efficiency .
- Base Choice : Triethylamine or NaH minimizes side reactions during coupling steps .
- Temperature Control : Low temperatures (−10°C to 0°C) suppress azetidine ring-opening during acetamide formation .
- Inert Atmosphere : N₂ or Ar prevents oxidation of thiol intermediates in early stages .
Q. How does computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinase domains. The pyrimidine group engages in π-π stacking with aromatic residues, while the oxadiazole participates in hydrogen bonding. MD simulations assess binding stability over time, identifying critical residues for mutagenesis studies .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite Screening : Use LC-MS to identify degradation products that may confound activity measurements .
- Target Engagement Studies : Employ techniques like SPR (Surface Plasmon Resonance) to validate direct binding vs. off-target effects .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Azetidine Substitution : Replacing azetidine with pyrrolidine increases metabolic stability but reduces solubility .
- Oxadiazole Isosteres : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole alters selectivity for kinase targets .
- Benzodioxole Fluorination : Enhances blood-brain barrier penetration but may increase CYP450 inhibition .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Yield | Solvent polarity, temperature, catalyst presence | |
| Purity Control | HPLC (C18 column, acetonitrile/water gradient) | |
| Bioactivity Validation | SPR, IC50 assays in triplicate | |
| Computational Modeling | Docking (AutoDock), MD (GROMACS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
